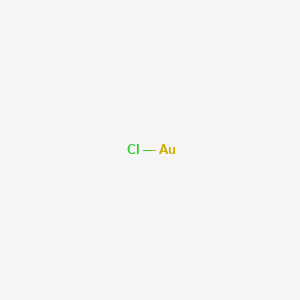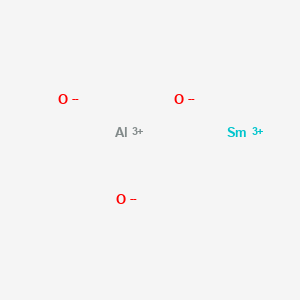
1-Cyano-4-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyano-4-fluoronaphthalene can be synthesized through various methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves the following steps :
Diazotization: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atom.
Purification: The resulting product is purified to obtain 1-fluoronaphthalene, which can then be further reacted to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound often involves large-scale diazotization and fluorination processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and advanced purification techniques helps in achieving consistent quality and efficiency.
化学反应分析
1-Cyano-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the naphthalene ring can be oxidized under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Major Products:
- Substituted naphthalenes
- Amines (from reduction of the cyano group)
- Coupled products (from Suzuki-Miyaura reactions)
科学研究应用
1-Cyano-4-fluoronaphthalene has a range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique photochemical properties make it useful in the development of advanced materials and photonic devices.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
作用机制
The mechanism of action of 1-Cyano-4-fluoronaphthalene involves its ability to participate in nucleophilic aromatic substitution reactions. The presence of the cyano group activates the adjacent fluorine atom, making it more susceptible to nucleophilic attack. This facilitates the formation of various substituted products through a concerted mechanism involving a single transition state .
相似化合物的比较
1-Cyano-4-fluoronaphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
4-Fluoro-1-naphthonitrile: Similar structure but may have different reactivity and applications due to the position of the cyano group.
Uniqueness: The presence of both the cyano and fluorine groups in this compound imparts unique reactivity and versatility, making it valuable in various chemical transformations and applications.
属性
IUPAC Name |
4-fluoronaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSGYYNFKIQWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371561 |
Source


|
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-99-9 |
Source


|
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13916-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)



